molecular formula C10H7BrO4 B1504930 3-Bromo-5-methoxybenzofuran-2-carboxylic acid CAS No. 333385-05-0

3-Bromo-5-methoxybenzofuran-2-carboxylic acid

Cat. No. B1504930
CAS RN: 333385-05-0
M. Wt: 271.06 g/mol
InChI Key: PUDNGQYNSJLTQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 3-Bromo-5-methoxybenzofuran-2-carboxylic acid consists of a benzofuran ring substituted with a bromo group at the 3rd position, a methoxy group at the 5th position, and a carboxylic acid group at the 2nd position.

Scientific Research Applications

3-Br-5-MBOF-2-CO2H is used in a variety of scientific research applications. This compound is used in organic synthesis as a starting material for the synthesis of other organic compounds. It is also used in pharmaceuticals to synthesize various drugs. In addition, this compound is used in biochemistry to study the biochemical and physiological effects of various compounds.

Mechanism of Action

The mechanism of action of 3-Br-5-MBOF-2-CO2H is not well understood. It is believed that this compound acts as an inhibitor of enzymes involved in the metabolism of other compounds. In addition, 3-Br-5-MBOF-2-CO2H may act as an agonist or antagonist of certain receptors in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Br-5-MBOF-2-CO2H are not well understood. However, it has been shown to have an inhibitory effect on enzymes involved in the metabolism of other compounds. In addition, this compound has been shown to have an agonist or antagonist effect on certain receptors in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Br-5-MBOF-2-CO2H in laboratory experiments include its availability, its low cost, and its ability to be used in a variety of scientific research applications. However, there are some limitations to using this compound in laboratory experiments. For example, the compound is not very stable and can decompose over time. In addition, the compound is not very soluble in water and can be difficult to work with in aqueous solutions.

Future Directions

There are a number of potential future directions for research involving 3-Br-5-MBOF-2-CO2H. These include further investigation into the biochemical and physiological effects of this compound, further investigation into the mechanism of action of this compound, and further investigation into the synthesis of other organic compounds using this compound as a starting material. In addition, further research could be done to explore the potential applications of this compound in the pharmaceutical industry, as well as its potential use in other scientific research applications.

properties

IUPAC Name

3-bromo-5-methoxy-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO4/c1-14-5-2-3-7-6(4-5)8(11)9(15-7)10(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDNGQYNSJLTQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20700090
Record name 3-Bromo-5-methoxy-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

333385-05-0
Record name 3-Bromo-5-methoxy-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-methoxybenzofuran-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-methoxybenzofuran-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-Bromo-5-methoxybenzofuran-2-carboxylic acid
Reactant of Route 4
3-Bromo-5-methoxybenzofuran-2-carboxylic acid
Reactant of Route 5
3-Bromo-5-methoxybenzofuran-2-carboxylic acid
Reactant of Route 6
3-Bromo-5-methoxybenzofuran-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.